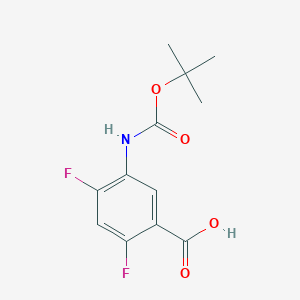

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid

Description

Properties

Molecular Formula |

C12H13F2NO4 |

|---|---|

Molecular Weight |

273.23 g/mol |

IUPAC Name |

2,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

InChI |

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-4-6(10(16)17)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

XEBHIFKYADMBHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Fluorination

A common starting material is a fluorinated nitrobenzene or fluoronitrobenzene derivative. For instance, p-fluoronitrobenzene can be brominated and subsequently reduced to introduce amino groups and other substituents:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| Bromination | p-fluoronitrobenzene → 3-bromo-4-fluoronitrobenzene | Bromination under controlled conditions | Introduction of bromine at meta position |

| Reduction | 3-bromo-4-fluoronitrobenzene → 3-bromo-4-fluoroaniline | Catalytic hydrogenation or chemical reduction | Conversion of nitro to amino group |

| Chlorination and Diazotization | 3-bromo-4-fluoroaniline → 4-chloro-2,5-difluorobenzene derivatives | Chlorination followed by diazotization and fluorination | Introduction of additional fluorine substituents |

This sequence yields fluorinated aromatic intermediates with amino functionality, which can be further elaborated.

Carboxylation to Benzoic Acid

The fluorinated aromatic intermediates are converted into benzoic acid derivatives via Grignard or organolithium reagents followed by carbonation with carbon dioxide:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| Formation of Grignard reagent | Fluorobromobenzene derivative + Mg | Anhydrous ether solvents, inert atmosphere | Formation of arylmagnesium bromide |

| Carboxylation | Arylmagnesium bromide + CO2 | Dry ice or gaseous CO2, low temperature | Formation of fluorinated benzoic acid |

The carboxylation step is critical for introducing the acid functionality with high regioselectivity and purity.

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The amino group on the fluorinated benzoic acid is protected using Boc anhydride or di-tert-butyl dicarbonate under basic conditions:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Boc Protection | Amino-fluorobenzoic acid + di-tert-butyl dicarbonate | Basic aqueous or organic solvent (e.g., NaHCO3, DMF), room temperature | Formation of this compound |

This step prevents unwanted side reactions at the amino site during subsequent transformations, maintaining the compound’s integrity for further use.

Alternative Synthetic Routes and Optimization

Use of Lithium Hydroxide Hydrolysis

Hydrolysis of Boc-protected ester precursors using lithium hydroxide in ethanol or aqueous media is an effective method to obtain the target acid with high purity:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 79–80% | Lithium hydroxide, ethanol/water, reflux at 80 °C for 1 hour | Efficient hydrolysis with >99% purity; suitable for scale-up |

Catalytic Hydrogenation and Coupling

In cases where amino acid derivatives or related intermediates are involved, catalytic hydrogenation with palladium catalysts and coupling with aromatic halides under reflux can be employed to introduce Boc-protected amino groups on fluorinated benzoic acid scaffolds.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The fluorination steps require careful control of temperature and stoichiometry to avoid poly-substitution or deactivation of the aromatic ring.

- Boc protection is generally performed under mild conditions to prevent decomposition of the fluorinated benzoic acid core.

- Hydrolysis and purification steps are optimized to achieve high purity (above 98%) suitable for pharmaceutical applications.

- Scale-up potential is demonstrated in patent literature, indicating commercial viability of these synthetic routes.

- Analytical characterization (NMR, MS, HPLC) confirms the structural integrity and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions typically require a nucleophile such as an amine or thiol and a suitable solvent like dimethylformamide (DMF) or acetonitrile.

Deprotection: Deprotection of the Boc group is commonly achieved using TFA or HCl under mild conditions.

Major Products

Substitution: The major products of substitution reactions are the corresponding substituted benzoic acid derivatives.

Deprotection: The major product of deprotection is the free amine derivative of the benzoic acid.

Scientific Research Applications

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions to form the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Functional Group and Reactivity Differences

- Fluorine vs. Methoxy Substitution: The 2,4-difluoro substitution in the target compound increases electron-withdrawing effects and lipophilicity compared to 2-methoxy analogues (e.g., 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid, CAS 1075242-43-1). This enhances membrane permeability and resistance to oxidative metabolism .

- Carboxylic Acid vs. Trifluoromethyl Groups: Unlike 5-Amino-2,4-difluorobenzotrifluoride, the carboxylic acid group in the target compound enables conjugation with amines or alcohols, making it suitable for prodrug synthesis (e.g., colon-targeted delivery systems ).

- Boc Protection Strategies: The Boc group in the target compound contrasts with benzyl-Boc hybrids (e.g., 5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid), which introduce steric bulk and alter solubility profiles .

Research Findings and Industrial Relevance

- Targeted Delivery Systems: The compound’s structure has been leveraged in pH-sensitive linkers for colon-specific drug release, outperforming non-fluorinated counterparts in preclinical models .

- Comparative Stability Studies : Fluorinated benzoic acids exhibit longer plasma half-lives than methoxy-substituted analogues, as demonstrated in pharmacokinetic studies of related compounds .

Q & A

Q. Key considerations :

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Monitoring reaction progress using TLC or HPLC.

How is the purity and structural integrity of this compound validated in research settings?

Basic

Analytical validation involves:

Note : highlights the use of PubChem and EPA DSSTox databases for cross-referencing spectral data .

What are the key challenges in achieving regioselective fluorination during synthesis?

Advanced

Regioselectivity is influenced by:

- Substrate directing groups : The Boc-protected amino group can sterically hinder fluorination at certain positions, necessitating careful optimization of reaction conditions .

- Reagent choice : Use of Selectfluor® or DAST for controlled fluorination, as described in for analogous fluorinated benzoic acids .

- Temperature control : Lower temperatures (-20°C to 0°C) minimize side reactions like over-fluorination.

Data contradiction : Conflicting reports on yields (40–75%) suggest solvent polarity (e.g., DMF vs. THF) and catalyst loading (Pd(PPh₃)₄) significantly impact outcomes .

How does the Boc-protected amino group influence the compound's reactivity in subsequent derivatization?

Advanced

The Boc group:

- Enhances solubility : Facilitates reactions in polar aprotic solvents (e.g., DMF, DMSO).

- Prevents nucleophilic interference : Protects the amino group during electrophilic substitutions (e.g., nitration, sulfonation).

- Enables selective deprotection : Acidic conditions (TFA or HCl/dioxane) remove the Boc group without disrupting fluorinated or carboxylic acid moieties .

Case study : demonstrates its use in synthesizing bioactive heterocycles, where the Boc group is selectively removed post-coupling to expose the amino group for further functionalization .

What analytical techniques are critical for identifying byproducts in its synthesis?

Q. Advanced

- LC-MS : Detects low-abundance intermediates (e.g., de-Boc derivatives or di-fluorinated byproducts).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, particularly for regioisomers .

- X-ray crystallography : Confirms stereochemistry in crystalline derivatives (see for analogous structures) .

Example : identifies a common byproduct (3-methoxyphenylbutanoic acid) via LC-MS fragmentation patterns .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

- Drug intermediates : Used in protease inhibitor synthesis (e.g., HIV-1 protease) due to its rigid, fluorinated aromatic core .

- Peptide mimetics : The Boc-amino group serves as a backbone for non-natural amino acid incorporation .

- Material science : Functionalized into metal-organic frameworks (MOFs) for catalytic applications .

How do solvent choice and reaction conditions affect the yield in coupling reactions involving this compound?

Q. Advanced

Conflict resolution : reports 65% yield in THF vs. 45% in toluene, attributed to better boronic acid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.